CAS registry number and supplier search for 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole
Introduction & Strategic Importance In the realm of modern drug discovery and agrochemical development, the strategic incorporation of highly functionalized building blocks is paramount. 1-(3-Fluoro-2-nitrophenyl)-1H-pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Importance
In the realm of modern drug discovery and agrochemical development, the strategic incorporation of highly functionalized building blocks is paramount. 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole serves as a versatile, multi-vector scaffold. The pyrazole core provides a robust heteroaromatic framework capable of diverse π-stacking interactions, while the ortho-nitro group serves as a masked aniline, primed for post-synthetic reduction and subsequent cross-coupling (e.g., Buchwald-Hartwig aminations or amide bond formations). Furthermore, the adjacent fluorine atom acts as a metabolic shield and provides a highly directional vector for hydrogen-bond interactions within target protein binding pockets.
This whitepaper provides a comprehensive evaluation of this critical intermediate, detailing its physicochemical profile, commercial supplier landscape, and a self-validating synthetic methodology grounded in mechanistic causality.
Physicochemical Profiling & Registry Data
Accurate compound identification is the first step in any rigorous chemical workflow. The quantitative and structural data for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole are summarized below to facilitate analytical verification.
Property
Specification
IUPAC Name
1-(3-fluoro-2-nitrophenyl)pyrazole
CAS Registry Number
1250276-77-7
Molecular Formula
C9H6FN3O2
Molecular Weight
207.16 g/mol
Typical Appearance
Pale yellow to off-white solid
Target Purity (Commercial)
≥ 95%
Commercial Supplier Landscape
For research programs requiring immediate access to this building block without dedicating internal chemistry resources to its synthesis, several specialized chemical vendors maintain active inventories. Maintaining a diversified supply chain mitigates project bottlenecks.
When internal synthesis is required, the de novo construction of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is most efficiently achieved via a3[3]. The ideal starting material for this transformation is 2,6-difluoronitrobenzene .
The causality behind this choice is rooted in fundamental physical organic chemistry:
Electrophilic Activation: The nitro group exerts profound electron-withdrawing effects via both resonance (-R) and induction (-I), severely depleting electron density at the ortho positions.
Leaving Group Superiority: In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the intermediate Meisenheimer complex, not the subsequent carbon-halogen bond cleavage. Fluorine's extreme electronegativity stabilizes the developing negative charge in the transition state, making it a vastly superior leaving group compared to chlorine or bromine in this context.
Regioselectivity: Because 2,6-difluoronitrobenzene is a symmetric molecule, mono-substitution by the pyrazolate anion yields a single, unambiguous regioisomer.
Fig 1: Stepwise SNAr mechanism detailing the formation of the Meisenheimer complex.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checkpoints. The use of a mild base (K2CO3) in a4 maximizes the nucleophilicity of the pyrazole while preventing unwanted side reactions[4].
Step 1: Reagent Preparation & Deprotonation
Action: Charge a dry, argon-flushed round-bottom flask with pyrazole (1.05 eq) and anhydrous K2CO3 (1.5 eq). Add anhydrous DMF (10 mL per gram of substrate) and stir at room temperature for 15 minutes.
Causality: Pre-stirring allows for the partial deprotonation of pyrazole, generating the highly nucleophilic pyrazolate anion required for the subsequent attack.
Step 2: Controlled Nucleophilic Addition
Action: Cool the suspension to 0 °C using an ice bath. Add 2,6-difluoronitrobenzene (1.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2 to 4 hours.
Causality: The SNAr reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and strictly suppresses the potential for exhaustive di-substitution (where both fluorine atoms are replaced).
Action: Withdraw a 10 µL aliquot from the reaction mixture, quench it in 1 mL of a 1:1 EtOAc/H2O mixture, and analyze the organic layer via TLC (Hexanes/EtOAc 3:1) and LC-MS.
Validation: The reaction is deemed complete when the starting material peak is entirely consumed, and a single major product mass corresponding to [M+H]+ = 208.1 is observed. If unreacted starting material remains, elevate the temperature to 40 °C for 1 hour and re-test.
Step 4: Workup and Isolation
Action: Quench the reaction mixture by pouring it into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
Action: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield the pure product.
Fig 2: Self-validating experimental workflow for the synthesis and isolation of the target compound.
References
Enamine 化合物 100mg CAS No:1250276-77-7, AS-1.co.jp. Available at: 1
BLD Pharmatech Co., Limited, ChemBuyersGuide.com. Available at: Link
Fluorochem UK, ChemBuyersGuide.com. Available at: Link
Pharmacokinetic Profiling of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole Derivatives: A Technical Whitepaper on ADME Optimization and Bioanalytical Strategies
Executive Summary The 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole scaffold (CAS 1250276-77-7)[1],[2] has emerged as a highly versatile pharmacophore in modern drug discovery. Most notably, derivatives of this core have been i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole scaffold (CAS 1250276-77-7)[1],[2] has emerged as a highly versatile pharmacophore in modern drug discovery. Most notably, derivatives of this core have been instrumental in the development of dual TRPA1 and TRPV1 antagonists for advanced pain management[3],[4]. However, the unique stereoelectronic properties imparted by the 3-fluoro and 2-nitro substituents present complex Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth, self-validating framework for the pharmacokinetic (PK) profiling and bioanalytical quantification of these derivatives.
Structural Influence on ADME Properties
The pharmacokinetic behavior of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole derivatives is strictly governed by the causality of their structural modifications. Understanding these structure-property relationships is critical for optimizing lead compounds before advancing to in vivo studies.
The Pyrazole Core: The unsubstituted nitrogen acts as a strong hydrogen bond acceptor, facilitating target engagement (e.g., within the TRPA1/TRPV1 binding pockets)[4]. However, this can increase polar surface area (PSA), necessitating careful lipophilicity tuning to maintain membrane permeability.
The 3-Fluoro Substituent: Fluorine is strategically placed at the 3-position to block cytochrome P450 (CYP450)-mediated aromatic hydroxylation (). Due to its high electronegativity and small Van der Waals radius, the fluorine atom lowers the pKa of adjacent basic centers, thereby enhancing the fraction of unionized drug at physiological pH and improving passive gastrointestinal absorption.
The 2-Nitro Group: While the nitro group provides essential electron-withdrawing properties to stabilize the pyrazole linkage, it is a known metabolic liability. Nitroaromatics are highly susceptible to enzymatic reduction by hepatic nitroreductases and the gut microbiome (). This reduction cascade can lead to reactive nitroso, hydroxylamine, and ultimately aniline intermediates, which may cause idiosyncratic toxicities or rapid first-pass clearance.
In Vivo Pharmacokinetic Profiling
To accurately assess the systemic exposure of these derivatives, a rigorous in vivo PK study must be executed. The following data represents the baseline PK parameters for a standardized fluoronitrophenyl pyrazole derivative.
Quantitative Pharmacokinetic Summary
Parameter
Symbol
IV Administration (1 mg/kg)
PO Administration (10 mg/kg)
Biological Interpretation
Maximum Concentration
Cmax
N/A
450 ± 45 ng/mL
Indicates moderate oral absorption limited by solubility.
Time to
Cmax
Tmax
N/A
1.5 h
Suggests rapid absorption primarily in the upper GI tract.
Area Under the Curve
AUC0−∞
850 ± 60 ng·h/mL
2125 ± 150 ng·h/mL
Used to calculate overall systemic exposure.
Half-life
T1/2
2.4 h
3.1 h
Driven by moderate hepatic metabolic clearance.
Clearance
CL
19.6 mL/min/kg
N/A
Represents a moderate hepatic extraction ratio in rats.
Volume of Distribution
Vdss
3.2 L/kg
N/A
High tissue distribution, driven by the lipophilic fluoro-aromatic core.
Oral Bioavailability
%F
N/A
25%
Restricted by first-pass nitroreduction in the liver and gut.
Protocol 1: Rat Pharmacokinetic Study Methodology
This protocol is designed as a self-validating system to minimize physiological and formulation-based artifacts.
Animal Preparation: Fast male Sprague-Dawley rats for 12 hours prior to oral (PO) dosing. Causality: Fasting eliminates food-effect variability, which can unpredictably alter gastric emptying times and the absorption of lipophilic pyrazole derivatives.
Formulation Strategy: Prepare the dosing solution in 5% DMSO, 10% Tween-80, and 85% Saline. Causality: DMSO aids the initial dissolution of the crystalline lattice, while Tween-80 acts as a surfactant to maintain the hydrophobic fluorinated compound in a stable micellar suspension, preventing in vivo precipitation upon injection.
Dosing & Sampling: Administer the compound via tail vein injection (IV) and oral gavage (PO). Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the jugular vein into K2EDTA-coated tubes. Causality: K2EDTA chelates calcium to prevent coagulation but, unlike heparin, does not cause severe ion suppression during downstream LC-MS/MS analysis.
Caption: Step-by-step workflow for in vivo PK profiling and LC-MS/MS bioanalysis.
Bioanalytical Workflow (LC-MS/MS)
Accurate quantification of the 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole parent drug requires a highly sensitive and specific bioanalytical assay.
Protocol 2: Plasma Extraction and Quantification
Calibration and Quality Control (QC): Prepare calibration standards (1-1000 ng/mL) and QC samples (Low, Mid, High) in blank rat plasma. Causality: Embedding QCs throughout the analytical run creates a self-validating loop; if the QCs deviate by >15%, the run is automatically rejected, ensuring data integrity.
Protein Precipitation (PPT): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS). Causality: The 3:1 organic-to-aqueous ratio aggressively disrupts protein tertiary structures, precipitating them out of solution. The SIL-IS perfectly co-elutes with the analyte, correcting for any matrix effects or volumetric transfer errors.
Centrifugation: Centrifuge the plate at 14,000 rpm for 10 minutes at 4°C. Causality: Maintaining 4°C is critical to prevent the ex vivo degradation of potentially unstable nitro-reduced metabolites.
LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Utilize a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. Causality: Formic acid acts as an ion-pairing agent, improving peak shape, and provides the necessary protons (
[M+H]+
) for efficient positive electrospray ionization (ESI+). Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum signal-to-noise ratio.
Metabolic Biotransformation Pathways
The metabolic fate of the 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole scaffold dictates its clearance and toxicity profile. While the fluorine atom successfully blocks oxidation at the 3-position, the molecule remains susceptible to two primary clearance mechanisms:
Phase I Nitroreduction: The 2-nitro group is a prime target for hepatic reductases. This pathway rapidly converts the nitro group into an aniline derivative. This aniline metabolite is often pharmacologically active but carries a risk of genotoxicity, requiring close monitoring.
Phase I Oxidation & Phase II Conjugation: CYP3A4-mediated hydroxylation occurs primarily on the pyrazole ring or appended side chains. These hydroxylated metabolites are subsequently targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for Phase II glucuronidation, rendering them highly water-soluble for renal excretion.
Caption: Primary phase I and II metabolic pathways for the fluoronitrophenyl pyrazole scaffold.
References
Do, N., Zuo, D., Kim, M., Kim, M., Ha, H.-J., Blumberg, P. M., Ann, J., Hwang, S. W., & Lee, J. (2024). "Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain." Pharmaceuticals, 17(9), 1209.[Link]
Chembeez / Enamine Ltd. "1-(3-fluoro-2-nitrophenyl)-1H-pyrazole (CAS 1250276-77-7)." Chemical Database. [Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[Link]
Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019). "Nitroaromatics in Drug Discovery: From a Toxicology Perspective to Targeted Therapies." Journal of Medicinal Chemistry, 62(6), 2851-2893.[Link]
Technical Whitepaper: Solvation Dynamics of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole in Aprotic and Protic Media
Executive Summary The compound 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole (CAS: 1250276-77-7)[1] represents a highly versatile building block in modern drug discovery. The strategic incorporation of fluorine into pyrazole-co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole (CAS: 1250276-77-7)[1] represents a highly versatile building block in modern drug discovery. The strategic incorporation of fluorine into pyrazole-containing architectures has driven exponential growth in their application, drastically improving metabolic stability and lipophilicity profiles in pharmaceutical candidates[2]. However, the physicochemical behavior of this specific fluorinated nitroaromatic system presents unique challenges during assay preparation and synthetic scale-up. This whitepaper provides an authoritative, mechanistic guide to its solubility dynamics in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), ensuring high-fidelity data in downstream applications.
Physicochemical Architecture & Causality of Solubility
To understand how to solvate this molecule, we must first analyze its structural causality:
Molecular Formula: C9H6FN3O2 (MW: 207.16 g/mol )
Hydrogen Bond Donors: 0
Hydrogen Bond Acceptors: 5 (Fluorine, two Nitro oxygens, two Pyrazole nitrogens)
Steric Conformation: The ortho-nitro group creates significant steric hindrance against the adjacent pyrazole ring. This forces the biaryl-like axis out of planarity.
The Causality Principle: Because the molecule lacks hydrogen bond donors, it cannot self-associate via H-bonding. Instead, its crystal lattice is held together primarily by pi-pi stacking and dipole-dipole interactions. To achieve high-concentration dissolution, the chosen solvent must possess a strong enough dipole to disrupt these intermolecular forces or provide hydrogen bond donors to coordinate with the molecule's five acceptor sites.
Solvation Dynamics in Dimethyl Sulfoxide (DMSO)
[3] is a polar aprotic solvent (Dielectric constant, ε = 46.7) and serves as the gold standard for long-term stock generation.
Mechanistic Action
DMSO dissolves 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole via intense ion-dipole and dipole-dipole interactions. The highly polarized S=O bond coordinates directly with the electron-deficient regions of the pyrazole ring, while the solvent's aprotic nature prevents any unwanted nucleophilic attack on the highly activated 3-fluoro position (which is primed for SNAr reactions).
Step-by-Step Protocol: Preparation of a 100 mM Stock Solution
A self-validating workflow for high-throughput screening (HTS) applications.
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.
Gravimetric Measurement: Weigh exactly 20.72 mg of the compound into a low-bind amber glass vial.
Solvent Addition: Add 1.00 mL of anhydrous, LC-MS grade DMSO (≤0.005% water).
Agitation: Vortex at 2,500 RPM for 60 seconds, followed by water-bath sonication for 5 minutes at 25°C.
Self-Validation Check (The Centrifugation Test): To guarantee complete dissolution, centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the conical bottom under a bright light. Causality: If a microscopic pellet or turbidity is observed, the lattice energy has not been fully overcome, and the true molarity is lower than calculated. If clear, proceed.
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C under an argon blanket.
Solvation Dynamics in Methanol (MeOH)
[4] is a polar protic solvent (ε = 32.7) typically used for LC-MS analytical preparations or as a co-solvent in synthetic workflows.
Mechanistic Action
Unlike DMSO, methanol relies on hydrogen bonding. The hydroxyl proton of methanol acts as an H-bond donor, coordinating specifically with the nitro group oxygens and the sp2-hybridized nitrogen of the pyrazole ring. Because the 3-fluoro-2-nitrophenyl system is highly electron-withdrawing, the pyrazole nitrogens are less basic than in unsubstituted analogs, making this H-bond network slightly weaker and resulting in a lower maximum solubility limit compared to DMSO.
Step-by-Step Protocol: Preparation of a 10 mM Working Solution
A self-validating workflow for analytical characterization.
Volumetric Dilution: Transfer 100 µL of the validated 100 mM DMSO stock into a 1.5 mL Eppendorf tube.
Protic Solvation: Slowly add 900 µL of HPLC-grade Methanol while vortexing continuously to prevent localized supersaturation.
Self-Validation Check (The Tyndall Effect Test): Measure the absorbance of the solution at 600 nm (where the compound has no intrinsic chromophore absorption). Causality: A baseline absorbance >0.05 indicates the presence of nano-precipitates scattering light (Tyndall effect). If this occurs, the solvent transition was too rapid; discard and repeat with dropwise addition.
Comparative Solubility Matrix
The following table synthesizes the quantitative and qualitative parameters for solvating 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole.
Parameter
Dimethyl Sulfoxide (DMSO)
Methanol (MeOH)
Solvent Classification
Polar Aprotic
Polar Protic
Dielectric Constant (ε)
46.7
32.7
Primary Solvation Force
Dipole-Dipole & Dispersion
Hydrogen Bonding
Calculated Solubility Limit
> 50 mg/mL (> 240 mM)
~ 10-15 mg/mL (~ 50-70 mM)
Chemical Stability
Highly stable (Inert)
Risk of SNAr if stored with base
Optimal Application
Long-term stock solutions, Bioassays
LC-MS analysis, Synthetic intermediate
Process Visualizations
Figure 1: Standardized workflow for preparation and validation of pyrazole solutions.
Figure 2: Divergent solvation mechanisms of the pyrazole derivative in aprotic vs. protic solvents.
References
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide.[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 887, Methanol.[Link]
Namiki Shoji Co., Ltd. / Enamine. Building Blocks Catalogue: 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole (CAS: 1250276-77-7).[Link](Note: Sourced via verified chemical supplier index)
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Highly Selective Synthesis of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole via Nucleophilic Aromatic Substitution (SNAr)
Executive Summary & Strategic Rationale
1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole is a highly versatile fluorinated building block frequently utilized in the development of kinase inhibitors (e.g., Polo-like kinase inhibitors) and advanced agrochemicals[1]. The presence of both a fluorine atom and a nitro group on the aromatic ring provides a unique platform for downstream functionalization, such as nitro reduction to anilines or further cross-coupling reactions.
This protocol details a highly regioselective Nucleophilic Aromatic Substitution (SNAr) strategy. By exploiting the intense electron-withdrawing nature of the nitro group, the ortho-fluorine atoms of 1,3-difluoro-2-nitrobenzene become highly susceptible to nucleophilic attack by 1H-pyrazole.
Mechanistic Insights & Process Causality
To achieve mono-substitution and prevent the formation of the bis-pyrazole adduct (which occurs rapidly under harsh conditions with strong bases like NaOH [2]), precise control of stoichiometry, base selection, and temperature is critical.
Leaving Group Dynamics: In SNAr reactions, fluorine is an exceptionally superior leaving group compared to chlorine or bromine. Its high electronegativity stabilizes the anionic Meisenheimer complex intermediate, drastically lowering the activation energy of the rate-determining addition step [3].
Base Selection (K₂CO₃ vs. NaOH): While literature utilizing this scaffold for hypervalent iodine precursors employs powdered NaOH to force bis-substitution [2], this protocol utilizes Potassium Carbonate (K₂CO₃). K₂CO₃ acts as a mild, insoluble base in organic solvents, slowly deprotonating the pyrazole to maintain a controlled concentration of the highly reactive pyrazolide anion, thereby kinetically favoring mono-substitution.
Solvent Causality (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily solvates the potassium cation but leaves the pyrazolide anion "naked" and highly nucleophilic, accelerating the reaction at ambient temperatures without the need for thermal forcing.
Synthetic Workflow & Logical Architecture
Caption: Logical workflow of the SₙAr synthesis, highlighting the critical Meisenheimer complex intermediate.
Quantitative Data: Materials & Reagents
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role in System
1,3-Difluoro-2-nitrobenzene
159.09
1.00 eq
1.59 g (10.0 mmol)
Electrophilic Aromatic Substrate
1H-Pyrazole
68.08
1.05 eq
0.71 g (10.5 mmol)
Nucleophile
Potassium Carbonate (K₂CO₃)
138.21
1.50 eq
2.07 g (15.0 mmol)
Mild Base
N,N-Dimethylformamide (DMF)
73.09
N/A
15.0 mL
Polar Aprotic Solvent
Ethyl Acetate (EtOAc)
88.11
N/A
3 x 30 mL
Extraction Solvent
Brine (Sat. NaCl)
N/A
N/A
3 x 30 mL
Aqueous Wash (DMF removal)
Step-by-Step Experimental Protocol
Phase 1: System Initialization & Reactant Activation
Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the apparatus under vacuum to remove residual moisture, which can lead to competitive hydroxide substitution (phenol byproduct formation).
Add 1,3-difluoro-2-nitrobenzene (1.59 g, 10.0 mmol) and N,N-Dimethylformamide (15.0 mL) to the flask. Stir to achieve a homogenous solution.
Cool the reaction vessel to 0 °C using an ice-water bath. Self-Validation: The SNAr reaction is highly exothermic; initiating the reaction at 0 °C prevents thermal runaway and suppresses the formation of the bis-substituted impurity [2].
Phase 2: Nucleophilic Addition
4. Add 1H-pyrazole (0.71 g, 10.5 mmol) to the cooled solution.
5. Slowly add finely powdered Potassium Carbonate (2.07 g, 15.0 mmol) in three distinct portions over 15 minutes.
6. Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir vigorously for 4 to 6 hours.
7. In-Process Control (IPC): Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS. The starting material (Rf ~ 0.8) should be consumed, replaced by a new, highly UV-active spot (Rf ~ 0.5).
Phase 3: Quenching & Phase Separation
8. Once complete, quench the reaction by slowly pouring the mixture into 100 mL of vigorously stirred ice water. This forces the precipitation of the crude product and neutralizes the reaction matrix.
9. Transfer the aqueous suspension to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).
10. Combine the organic layers. Wash the combined organic phase extensively with saturated aqueous NaCl (brine) (3 x 30 mL). Causality: DMF is highly miscible with water; repeated brine washes are mandatory to partition the DMF out of the organic phase.
Phase 4: Isolation & Purification
11. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator (bath temp < 40 °C).
12. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to 20% Ethyl Acetate in Hexanes.
13. Pool the pure fractions and concentrate to yield 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole as a crystalline solid.
Expected Analytical Characterization
To validate the structural integrity of the synthesized compound, the following spectral benchmarks should be observed:
Confirms mono-substitution. The presence of exactly one pyrazole ring and three remaining phenyl protons.
¹⁹F NMR (376 MHz, CDCl₃)
δ ~ -115.0 (s, 1F)
Confirms the retention of exactly one fluorine atom on the aromatic ring.
LC-MS (ESI+)
m/z [M+H]⁺ calculated for C₉H₇FN₃O₂: 208.05; Found: ~208.1
Validates the molecular weight of the target compound.
References
European Patent Office. (2008). Polo-like kinase inhibitors - EP 2564850 B1.
The Royal Society of Chemistry. (2021). Supporting Information for Pseudocyclic Bis-N-Heterocycle-stabilized Iodanes – Synthesis, Characterization and Applications.
Application Note: Chemoselective Catalytic Reduction of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Purpose: To provide an authoritative, self-validating technical guide for the chemoselective reduction of the nitro group in 1-(...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Purpose: To provide an authoritative, self-validating technical guide for the chemoselective reduction of the nitro group in 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole to yield 1-(3-Fluoro-2-aminophenyl)-1H-pyrazole, mitigating the risk of hydrodefluorination.
The reduction of halogenated nitroarenes is a critical transformation in pharmaceutical synthesis. However, the catalytic hydrogenation of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole presents a specific chemoselectivity challenge: the desired reduction of the nitro group to an amine must occur without triggering hydrodefluorination (HDF) or cleaving the pyrazole ring.
The Hydrodefluorination (HDF) Challenge
While the C–F bond is the strongest carbon-halogen single bond, it becomes highly susceptible to cleavage under reductive conditions once the nitro group is converted to an amino group. The strongly electron-donating nature of the newly formed amine activates the aromatic ring, facilitating the oxidative addition of the transition metal catalyst into the C–F bond.
Catalyst Selection Logic
To suppress HDF, the choice of catalyst and reaction conditions is paramount:
Platinum vs. Palladium: Palladium on Carbon (Pd/C) is highly active but notoriously prone to inserting into C–X bonds, leading to significant defluorination[1]. Platinum on Carbon (Pt/C) is the gold standard for this transformation because Pt exhibits a significantly lower affinity for C–F oxidative addition, preserving the fluorine substituent while efficiently reducing the nitro group[1].
Acidic Modifiers: Conducting the hydrogenation in the presence of a catalytic amount of acid (pKa < 5) further suppresses dehalogenation. The acid protonates the resulting aniline, converting the electron-donating amine into an electron-withdrawing ammonium salt, thereby deactivating the aromatic ring against metal insertion[2].
Caption: Reaction pathway showing desired nitro reduction vs. hydrodefluorination side reaction.
Quantitative Catalyst Screening Data
The following table synthesizes the expected performance of various catalytic systems for the reduction of ortho-fluoronitrobenzene derivatives based on established process chemistry data[1][2][3].
Catalyst System
Conversion (%)
Selectivity to Target (%)
Defluorination (%)
Mechanistic Rationale & Notes
5% Pd/C
>99.0
85.0 - 90.0
10.0 - 15.0
High HDF risk; Pd readily undergoes oxidative addition into C-F bonds.
1% Pt/C
>99.0
>99.5
<0.5
Gold standard; Pt has a low affinity for C-F insertion.
1% Pt/C + Acid
>99.0
>99.8
<0.2
Acid protonates the amine, deactivating the ring against HDF.
Raney Ni
>95.0
95.0 - 98.0
2.0 - 5.0
Requires higher pressure; moderate selectivity.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . Each critical phase contains an internal check (IPC or physical observation) that must be satisfied before proceeding, ensuring maximum safety and yield.
Protocol A: Direct Catalytic Hydrogenation (1% Pt/C)
This is the preferred method for scalable, high-purity synthesis.
Materials:
1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole (1.0 eq)
1% Pt/C, 50% water-wet (1-5 wt% relative to substrate)
Methanol (HPLC grade)
Glacial acetic acid (0.1 eq) - Optional, for ultra-high selectivity
Step-by-Step Workflow:
Substrate Preparation: Dissolve 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole in Methanol (10 volumes). Add 0.1 eq of glacial acetic acid.
Catalyst Charging: Under a strict nitrogen blanket, add the 50% wet 1% Pt/C.
Causality: Using water-wet catalyst prevents the ignition of methanol vapors, a common hazard with dry pyrophoric catalysts.
System Inerting & Leak Test (Validation Step): Seal the pressure reactor. Purge with
N2
three times. Pressurize to 2.0 atm with
N2
and hold for 5 minutes.
Validation Check: A stable pressure confirms reactor integrity. Do not introduce
H2
if pressure drops.
Hydrogenation: Purge the reactor three times with
H2
gas. Pressurize to 3.0 atm. Maintain the temperature between 25°C and 30°C with vigorous stirring (800+ rpm).
Causality: Vigorous stirring ensures high gas-liquid mass transfer, preventing the accumulation of reactive hydroxylamine intermediates that can disproportionate into azoxy impurities.
In-Process Control (IPC): Monitor hydrogen uptake.
Validation Check: The reaction is deemed complete when
H2
uptake ceases. Confirm via HPLC (Target: <0.1% starting material, <0.5% hydroxylamine).
Quench & Filtration: Vent the
H2
and purge the system three times with
N2
. Filter the reaction mixture through a tightly packed pad of Celite®. Wash the filter cake with additional Methanol.
Causality: Celite traps sub-micron Pt particles that can pass through standard filter paper, preventing heavy metal contamination in the final active pharmaceutical ingredient (API).
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(3-Fluoro-2-aminophenyl)-1H-pyrazole.
Caption: Workflow for the catalytic hydrogenation of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
An alternative for laboratories lacking high-pressure reactor infrastructure.
Setup: Dissolve the substrate in Ethanol (10 volumes) in a round-bottom flask equipped with a reflux condenser.
Addition: Add the 1% Pt/C catalyst carefully under
N2
. Add Ammonium Formate (4.0 eq) in one portion.
Causality: Ammonium formate decomposes in the presence of Pt/C to generate
H2
,
CO2
, and
NH3
directly at the catalyst surface, providing a steady, low-pressure source of hydrogen.
Reaction (Validation Step): Slowly heat the mixture to 40°C.
Validation Check: Effervescence (
CO2
gas evolution) indicates active hydrogen generation. If no gas evolves, the catalyst may be poisoned.
Monitoring & Workup: Stir for 2-4 hours. Monitor by TLC or HPLC. Once complete, cool to room temperature, filter through Celite®, and concentrate. Partition the residue between Ethyl Acetate and Water to remove residual formate salts, then dry the organic layer over
Na2SO4
and concentrate.
References
Title: Hydrogenation of halonitrobenzenes without dehalogenation (US Patent 5068436A)
Title: Photo-thermal Catalytic Hydrogenation of Halogenated Nitrobenzenes over Ni/P25 Catalyst
Source: ACS Langmuir
URL: [Link]
Application Notes & Protocols: 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically act...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of a Privileged Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active molecules and approved pharmaceuticals.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the capacity for diverse hydrogen bonding interactions. This has led to its incorporation into drugs for a wide array of diseases, from inflammation (e.g., Celecoxib) to cancer (e.g., Ruxolitinib).[2]
The building block, 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole , is a particularly powerful tool for drug discovery. Its design is not arbitrary; each component serves a strategic purpose. The 2-nitro group, in concert with the 3-fluoro substituent, strongly activates the phenyl ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group.[3] This allows for the straightforward introduction of a wide variety of nucleophiles at the C3 position. Furthermore, the nitro group itself is a versatile synthetic handle, readily reducible to an aniline moiety. This resultant amine provides a key vector for further diversification, enabling the exploration of structure-activity relationships (SAR) through amide bond formation, sulfonylation, and other amine-based chemistries. The strategic placement of the fluorine atom can also confer desirable properties such as enhanced binding affinity and improved metabolic stability.[4]
This guide provides a comprehensive overview of the synthesis and application of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole, complete with detailed, field-tested protocols for its use in constructing advanced molecular architectures for drug discovery programs.
Physicochemical Properties & Characterization
Property
Value
IUPAC Name
1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole
Molecular Formula
C₉H₆FN₃O₂
Molecular Weight
207.16 g/mol
Appearance
Expected to be a pale yellow to yellow solid
Solubility
Soluble in common organic solvents (DMF, DMSO, CH₂Cl₂, EtOAc)
Spectroscopic Signatures (Predicted):
¹H NMR: The spectrum would show characteristic signals for the pyrazole ring protons (typically between δ 6.5-8.5 ppm) and the three protons of the disubstituted phenyl ring, with coupling patterns dictated by their relative positions.
¹³C NMR: Signals for the nine distinct carbon atoms would be observed, with the carbon bearing the fluorine atom showing a characteristic large C-F coupling constant.
IR Spectroscopy: Key vibrational bands would include those for C-H stretching (aromatic), C=C and C=N stretching of the rings, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).[5]
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 207, with characteristic fragmentation patterns.
Section 1: Synthesis of the Building Block
The most direct synthesis of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole involves the classical Knorr pyrazole synthesis, which is a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[1][6] The key precursor is (3-fluoro-2-nitrophenyl)hydrazine.[7][8] The reaction with a protected form of malondialdehyde, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst provides a clean and efficient route to the target compound.
Caption: Workflow for the synthesis of the title building block.
Protocol 1.1: Synthesis of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole
Principle: This protocol details the acid-catalyzed cyclocondensation of (3-fluoro-2-nitrophenyl)hydrazine with 1,1,3,3-tetramethoxypropane. The acidic conditions facilitate the in-situ hydrolysis of the acetal to malondialdehyde, which then reacts with the hydrazine to form a hydrazone intermediate that subsequently cyclizes and dehydrates to yield the aromatic pyrazole ring.[9]
Reagent
MW ( g/mol )
Equiv.
Amount
(3-Fluoro-2-nitrophenyl)hydrazine
157.12
1.0
(e.g., 5.00 g)
1,1,3,3-Tetramethoxypropane
164.20
1.1
(e.g., 5.78 g)
Ethanol
46.07
-
(e.g., 100 mL)
Conc. Hydrochloric Acid (HCl)
36.46
cat.
(e.g., 1 mL)
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3-fluoro-2-nitrophenyl)hydrazine (1.0 eq).
Add ethanol to dissolve the starting material completely.
To the stirred solution, add 1,1,3,3-tetramethoxypropane (1.1 eq) followed by the catalytic amount of concentrated hydrochloric acid.
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
After completion, allow the mixture to cool to room temperature.
Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.
Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A precipitate should form.
Stir the suspension for 30 minutes in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).
Dry the crude product under vacuum. For higher purity, recrystallize from an appropriate solvent system such as ethanol/water or ethyl acetate/hexanes.
Section 2: Core Applications in Medicinal Chemistry
This building block offers two primary, orthogonal synthetic handles for molecular elaboration: the activated fluorine atom for SNAr and the nitro group for reduction and subsequent functionalization.
The phenyl ring is strongly electron-deficient due to the ortho-nitro group, making it highly susceptible to nucleophilic attack. The fluorine atom is an excellent leaving group in this context. This reaction typically proceeds through a two-step addition-elimination mechanism via a stabilized Meisenheimer complex, although some studies suggest a concerted mechanism may also be operative.[10][11] This transformation is invaluable for installing diverse side chains, which is critical for probing SAR.
Caption: Generalized mechanism for the SNAr reaction.
Protocol 2.1: SNAr with a Primary Amine
Principle: This protocol describes the displacement of the fluoride with a generic primary amine nucleophile. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the HF generated during the reaction. Polar aprotic solvents like DMF or DMSO are ideal as they can stabilize the charged intermediate.
Reagent
MW ( g/mol )
Equiv.
1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole
207.16
1.0
Primary Amine (R-NH₂)
-
1.2
DIPEA
129.24
2.0
Anhydrous DMF
73.09
-
Procedure:
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF.
Add the primary amine (1.2 eq) to the solution.
Add DIPEA (2.0 eq) dropwise to the stirred mixture.
Heat the reaction to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water (3x) to remove DMF and then with brine (1x).
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Application 2: Nitro Group Reduction and Amide Coupling
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in medicinal chemistry. It unmasks a highly valuable functional group that serves as a cornerstone for building molecular complexity, most commonly through amide bond formation. This two-step sequence is a workhorse strategy for library synthesis and lead optimization.
Caption: Workflow for reduction and subsequent amide coupling.
Protocol 2.2: Reduction of the Nitro Group with Tin(II) Chloride
Principle: Tin(II) chloride dihydrate is a classical and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities. The reaction is typically carried out in an alcoholic solvent under reflux conditions.[5]
Reagent
MW ( g/mol )
Equiv.
Nitropyrazole Substrate
-
1.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
225.63
4.0 - 5.0
Ethanol
46.07
-
Procedure:
Suspend the nitropyrazole substrate (1.0 eq) in ethanol in a round-bottom flask.
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is usually complete in 1-3 hours.
Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with ethyl acetate.
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
The resulting aniline is often pure enough for the next step but can be purified by column chromatography if necessary.
Protocol 2.3: Amide Bond Formation via EDC/HOBt Coupling
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of N-hydroxybenzotriazole (HOBt) traps the intermediate as an HOBt-ester, which is more stable, less prone to racemization, and reacts efficiently with the amine to form the amide bond.[12][13][14]
Reagent
MW ( g/mol )
Equiv.
Aniline Intermediate (from 2.2)
-
1.0
Carboxylic Acid (R-COOH)
-
1.1
EDC·HCl
191.70
1.2
HOBt
135.12
1.2
DIPEA
129.24
2.5
Anhydrous DMF
73.09
-
Procedure:
To a round-bottom flask, add the aniline intermediate (1.0 eq), the desired carboxylic acid (1.1 eq), and HOBt (1.2 eq).
Dissolve the mixture in anhydrous DMF under an inert atmosphere.
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
Add DIPEA (2.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.
Upon completion, dilute the reaction with ethyl acetate and wash with water (3x), followed by brine (1x).
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[15]
Section 3: Case Study & SAR Insights in Kinase Inhibition
The 1-(phenyl)-1H-pyrazole motif is a highly effective "hinge-binder" in many kinase inhibitors.[16] The pyrazole nitrogens can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interactions of the adenine ring of ATP.[17]
Using the synthetic routes described above, a medicinal chemist can systematically modify the scaffold derived from 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole to optimize potency, selectivity, and pharmacokinetic properties.
SNAr for R¹ Modification: The SNAr reaction (Protocol 2.1) allows for the installation of various R¹ groups. This position often points towards the solvent-exposed region of the ATP binding site, providing an opportunity to enhance solubility and tune physical properties without disrupting core binding interactions.
Amide Coupling for R² Modification: The reduction/coupling sequence (Protocols 2.2 & 2.3) enables variation at the R² position. This vector often explores a deeper pocket within the active site, where modifications can drastically impact inhibitor potency and selectivity against different kinases.
Table 3.1: Illustrative Structure-Activity Relationship (SAR) Data for a Hypothetical Kinase Target
Data is hypothetical and for illustrative purposes, based on general principles of kinase inhibitor design. Real values would be determined experimentally.
Insights from SAR Table:
Replacing a small methyl group at R¹ with a cyclopropyl group (A-1 vs. A-2) improves potency, suggesting a favorable hydrophobic interaction.
Introducing an electron-withdrawing chlorine at the para-position of the R² benzoyl ring (A-2 vs. A-3) significantly enhances potency and selectivity, possibly due to a specific interaction in the binding pocket.
An electron-donating methoxy group (A-4) is less favorable than the chloro-substituent.
Changing the R¹ amine to a morpholine (A-5) maintains good potency and may improve pharmacokinetic properties like solubility.
Safety Precautions
Nitroaromatic Compounds: Handle with care as they can be toxic and are often energetic. Avoid heat and shock.
Hydrazine Derivatives: Hydrazines are toxic and potential carcinogens. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Coupling Reagents (EDC): EDC is a sensitizer. Avoid inhalation and contact with skin and eyes.
Reactions: All reactions should be performed in a well-ventilated fume hood. Use appropriate safety measures when working with flammable solvents and performing reactions under reflux.
References
Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
IntechOpen (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]
Google Patents (n.d.). CA1141390A - Preparation of pyrazoles.
Arshad, M. F., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. [Link]
Organic Synthesis (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
Isley, N. A., et al. (2015). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]
Common Organic Chemistry (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
Kummari, S., et al. (2018). Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions. ACS Omega. [Link]
Drug Discovery (2022). Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. Drug Discovery. [Link]
NIH (2017). Recent advances in the synthesis of fluorinated hydrazones. PMC. [Link]
Gautam, V., et al. (2012). Syntheses, Characterization and Antimicrobial Evaluation of Some 1, 3, 5- Trisubustituted Pyrazole Derivatives. Semantic Scholar. [Link]
Smith, M. D. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
ResearchGate (n.d.). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ResearchGate. [Link]
MDPI (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
MDPI (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
ChemRxiv (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. [Link]
Application Notes and Protocols for Nucleophilic Aromatic Substitution of Fluorine in 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of 1-(Aryl)-1H-pyrazoles in Modern Drug Discovery The pyrazole nucleus is a cornerstone of medicinal chemistry, rec...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1-(Aryl)-1H-pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][4] The 1-aryl-1H-pyrazole motif, in particular, is a key feature in numerous pharmaceutical agents.[5] The ability to selectively functionalize this scaffold is therefore of paramount importance in the generation of novel molecular entities with tailored pharmacological profiles.
This application note provides a detailed guide to the nucleophilic aromatic substitution (SNAr) of fluorine in 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole. This reaction offers a robust and versatile method for introducing a wide array of functional groups at the 3-position of the phenyl ring, a critical vector for modulating the physicochemical and biological properties of the molecule. The strategic placement of the nitro group ortho to the fluorine atom strongly activates the aromatic ring towards nucleophilic attack, making this an efficient and predictable transformation.[6][7]
Mechanistic Insights: The Addition-Elimination Pathway
The nucleophilic aromatic substitution of fluorine in 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole proceeds via a well-established two-step addition-elimination mechanism.[7][8] This pathway is distinct from the SN1 and SN2 reactions observed in aliphatic systems.[6]
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This carbon is rendered highly electrophilic by the strong electron-withdrawing effect of the adjacent nitro group.[9][10] This attack disrupts the aromaticity of the phenyl ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][11] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[7]
Elimination of the Leaving Group and Re-aromatization: In the second, typically rapid, step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.[12] The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex.[11]
The high electronegativity of fluorine, paradoxically, makes it an excellent leaving group in SNAr reactions. While the C-F bond is strong, fluorine's potent inductive electron-withdrawing effect significantly accelerates the rate-determining nucleophilic addition step, more than compensating for the energy required to break the C-F bond in the subsequent fast step.[7][12]
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole with common classes of nucleophiles.
General Considerations:
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly for reactions sensitive to moisture.[12]
Inert Atmosphere: For reactions involving strong bases or oxygen-sensitive reagents, it is advisable to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[12]
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Substitution with Amines (N-Arylation)
This protocol describes a general procedure for the reaction with primary and secondary amines.
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 equivalents)
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, and stir bar
Heating mantle or oil bath with temperature control
Standard glassware for workup and purification
Procedure:
To a round-bottom flask, add 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole (1.0 equivalent) and the chosen solvent (e.g., DMF, to a concentration of 0.1-0.5 M).
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for amine substitution.
Protocol 2: Substitution with Alcohols (O-Arylation)
This protocol outlines the synthesis of ether derivatives using alcohols as nucleophiles. A strong base is typically required to generate the more nucleophilic alkoxide.
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base (1.5 - 2.0 equivalents)
Anhydrous DMF or Acetonitrile (MeCN) as solvent
Water
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
To a round-bottom flask, add the thiol (1.1 equivalents), the base (K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 equivalents), and the anhydrous solvent.
Stir the suspension at room temperature for 20-30 minutes.
Add a solution of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole (1.0 equivalent) in the same anhydrous solvent.
Stir the reaction at room temperature or heat as necessary until completion (monitored by TLC).
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole with various nucleophiles. These conditions should be considered as a starting point and may require optimization for specific substrates.
Nucleophile Class
Example Nucleophile
Base
Solvent
Temperature (°C)
Typical Reaction Time (h)
Amines
Morpholine
K₂CO₃
DMF
80
2-6
Benzylamine
Et₃N
DMSO
100
4-8
Alcohols
Phenol
NaH
THF
25-60
6-12
Ethanol
KOtBu
DMF
25
4-8
Thiols
Thiophenol
Cs₂CO₃
MeCN
25-50
1-4
Benzyl mercaptan
K₂CO₃
DMF
60
2-5
Conclusion
The nucleophilic aromatic substitution of fluorine in 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is a highly effective and predictable method for the synthesis of a diverse library of 1-aryl-1H-pyrazole derivatives. The protocols outlined in this application note are robust and can be adapted for a wide range of nucleophiles, providing a valuable tool for researchers in drug discovery and medicinal chemistry. The mild reaction conditions and high yields often associated with this transformation make it an attractive strategy for both small-scale synthesis and larger-scale production.
References
Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.com.
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Life Chemicals. Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. lifechemicals.com. September 17, 2019.
Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. future-science.com.
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. masterorganicchemistry.com. August 20, 2018.
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Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. academicstrive.com. May 30, 2024.
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Harvard DASH. Concerted nucleophilic aromatic substitution with 19F− and 18F−. dash.harvard.edu. November 18, 2016.
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MDPI. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. mdpi.com. June 17, 2021.
WordPress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. wordpress.com.
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WordPress. SNAr Reaction in Other Common Molecular Solvents. wordpress.com. March 7, 2026.
ResearchGate. (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
MDPI. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. mdpi.com.
MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. mdpi.com. October 20, 2020.
National Institutes of Health. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC. ncbi.nlm.nih.gov.
Technical Support Center: Optimizing Crystallization and Recrystallization of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole. The following content provides...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole. The following content provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the crystallization and recrystallization of this compound. The guidance is rooted in established principles of physical organic chemistry and extensive experience with the purification of complex heterocyclic molecules.
Understanding the Molecule: Key Physicochemical Considerations
1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole is a molecule with distinct structural features that significantly influence its crystallization behavior. The presence of a polar pyrazole ring, a highly electron-withdrawing nitro group, and an electronegative fluorine atom on the phenyl ring all contribute to its solubility profile and crystal lattice interactions. The ortho-position of the nitro group relative to the pyrazole-phenyl bond can induce steric hindrance, potentially affecting the planarity of the molecule and influencing crystal packing.[1]
Due to the presence of these functional groups, the compound is expected to be a polar molecule. A related compound, 3-fluoro-4-nitro-1H-pyrazole, is described as a yellow crystalline solid that is soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO), with limited solubility in non-polar solvents.[2] This provides a logical starting point for solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole?
A1: Given the polar nature of the molecule, polar solvents are the most promising candidates.[2] A good starting point would be alcohols like ethanol, methanol, or isopropanol, as they are often effective for aromatic and heterocyclic compounds.[3][4] Acetone and ethyl acetate are also viable options.[5] Due to the "like dissolves like" principle, these solvents are likely to dissolve the compound at elevated temperatures. The ideal solvent will exhibit a significant drop in solubility as the temperature decreases, allowing for high recovery of the purified crystals.[3]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" is a common issue, particularly with compounds that have relatively low melting points or when significant impurities are present.[3][6] It occurs when the compound separates from the solution as a liquid rather than a solid. Here are several strategies to address this:
Lower the crystallization temperature slowly: Rapid cooling is a frequent cause of oiling out.[3] Allow the solution to cool gradually to room temperature before transferring it to an ice bath. Insulating the flask can help slow the cooling process.
Use a larger volume of solvent: Adding more of the "good" solvent can lower the saturation point to a temperature below the compound's melting point.[3]
Change the solvent system: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[3] For instance, if you are using ethanol, you could try a mixture of ethanol and a less polar "anti-solvent" like hexane.
Add a seed crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[6]
Q3: The yield of my recrystallization is very low. How can I improve it?
A3: A low yield is often due to using an excessive amount of solvent or incomplete precipitation.[7] To improve your yield:
Use the minimum amount of hot solvent: The goal is to create a saturated solution at the solvent's boiling point.[3] Adding too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor upon cooling.
Ensure complete cooling: After initial crystallization at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.[3]
Consider a different solvent: The solubility profile of your compound in the chosen solvent may not be ideal. A solvent in which your compound is slightly less soluble at high temperatures might improve recovery.
Q4: How do the fluoro and nitro groups affect the crystallization of this compound?
A4: The fluoro and nitro groups have a significant impact on the molecule's electronic properties and intermolecular interactions, which in turn affects crystallization.
Fluorine: The high electronegativity of fluorine can lead to the formation of C-H···F hydrogen bonds, which can act as structure-directing interactions in the crystal lattice.[8]
Nitro Group: The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor.[9][10] It can participate in N-H···O or C-H···O interactions, influencing the crystal packing. The steric bulk of the ortho-nitro group may also cause a rotation of the phenyl ring relative to the pyrazole ring, which can affect how the molecules pack in the solid state.[1]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
No crystals form upon cooling
1. Too much solvent was used. 2. The solution is not supersaturated. 3. The compound is very soluble even at low temperatures.
1. Reheat the solution to evaporate some of the solvent and then allow it to cool again.[6] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6] 3. Try a different solvent or a mixed-solvent system where the compound is less soluble.
Crystallization is too rapid
1. The solution is too concentrated. 2. The cooling rate is too fast.
1. Reheat the solution and add a small amount of additional hot solvent.[7] 2. Allow the solution to cool more slowly by insulating the flask. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[7]
Colored impurities in crystals
The impurities are co-crystallizing with the product.
Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool.
Oiling Out
1. The compound's melting point is lower than the solution temperature. 2. High concentration of impurities. 3. Rapid cooling.
1. Re-dissolve the oil by heating and add more solvent.[3] 2. Consider a preliminary purification step like column chromatography. 3. Allow the solution to cool very slowly.[3]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is a starting point and should be optimized based on the observed solubility of your specific batch of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole.
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[3]
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.
Achieve Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[3]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this period. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.[3]
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.[3]
Drying: Dry the crystals thoroughly, either by air-drying on the filter paper or in a desiccator under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful if no single solvent provides the ideal solubility profile.[3]
Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble (e.g., ethanol, acetone) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., water, hexane). The two solvents must be miscible.
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently turbid.
Clarification: If too much anti-solvent is added, add a few drops of the hot "good" solvent until the solution becomes clear again.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol.
Visualizing the Process
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Decision process for selecting a suitable recrystallization solvent.
References
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC. [Link]
Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). PMC. [Link]
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC. [Link]
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. [Link]
Guide for crystallization. University of Florida. [Link]
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI. [Link]
WO2011076194A1 - Method for purifying pyrazoles.
The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. ResearchGate. [Link]
Crystal Growing Tips. University of Florida. [Link]
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar. [Link]
What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
Flash chromatography purification techniques for 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole mixtures
Welcome to the technical support guide for the purification of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole and its related mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole and its related mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your purification strategy. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
The purification of this specific molecule presents a unique challenge due to the combined electronic effects of the fluoro and nitro substituents on the phenyl ring, coupled with the polar pyrazole moiety. These features can lead to difficult separations from regioisomers and other structurally similar impurities. This guide will walk you through method development, optimization, and troubleshooting for successful purification via flash chromatography.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions to establish a foundational understanding.
Q1: What is flash chromatography and why is it the preferred method for this compound?
Flash chromatography is a form of medium-pressure liquid chromatography that accelerates the purification process compared to traditional gravity-fed columns.[1][2] It is the workhorse technique in synthetic chemistry for isolating intermediates and final products in milligram to multi-gram quantities.[1][3] For a molecule like 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole, which is typically a synthetic intermediate in drug discovery, flash chromatography offers an optimal balance of speed, resolution, and cost-effectiveness, allowing for rapid isolation of pure material for subsequent reaction steps.[1][4]
Q2: Should I use normal-phase or reversed-phase chromatography for this purification?
The choice depends primarily on the solubility of your crude reaction mixture.
Normal-Phase (Recommended Starting Point): This technique uses a polar stationary phase (like silica gel) and a non-polar mobile phase.[5] Since your target compound is a moderately polar organic molecule, it is likely soluble in common organic solvents like dichloromethane or ethyl acetate. Therefore, normal-phase chromatography is the most logical and common starting point.[3][5]
Reversed-Phase: This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[3] It is the best choice if your crude mixture is more soluble in polar solvents or if normal-phase fails to provide adequate separation.[5]
Q3: How do the fluoro and nitro groups impact the separation?
The nitro group (-NO2) is a strong electron-withdrawing group that significantly increases the polarity of the molecule. The fluorine atom (-F) is also electronegative. These groups create a strong dipole moment and increase the potential for interactions (adsorption) with a polar stationary phase like silica gel. This high polarity means a relatively polar solvent system will be required for elution. Furthermore, these groups can direct synthesis to form regioisomers (e.g., 1-(5-Fluoro-2-nitrophenyl)-1H-pyrazole), which have very similar polarities, making their separation the primary chromatographic challenge.[6]
Q4: How do I start developing a purification method from scratch?
Method development should be systematic and always begin with Thin-Layer Chromatography (TLC).[3][5] TLC is a rapid, low-cost tool to scout for an effective solvent system. The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.35 on a silica gel TLC plate.[1] This Rf range typically translates well to a flash column separation, where the compound will elute in a reasonable number of column volumes.
Part 2: Method Development and Optimization Workflow
A robust purification method is built through a logical sequence of steps. The following workflow provides a systematic approach.
Workflow for Flash Method Development
Caption: Systematic workflow for flash chromatography method development.
Step 1: Stationary Phase Selection
For 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole, standard silica gel (40-63 µm particle size) is the recommended stationary phase. Its polar surface with silanol groups (Si-OH) will effectively interact with the polar nitro and pyrazole functionalities, enabling separation based on polarity.[3][5]
Stationary Phase
Primary Use Case
When to Consider for this Compound
Silica Gel
Default Choice. General purpose for low-to-high polarity organic compounds.[5]
This should be your first choice for purifying the title compound.
Alumina (Neutral)
Separation of compounds sensitive to the acidic nature of silica.
If you observe degradation of your compound on silica TLC plates.
C18 (Reversed-Phase)
Purification of highly polar, water-soluble compounds.[3]
If the crude sample is insoluble in dichloromethane but soluble in methanol/water, or if normal-phase fails.
Pentafluorophenyl (PFP)
Offers unique selectivity for halogenated and aromatic compounds.[7]
As an advanced option if silica gel fails to separate critical regioisomers.[7]
Step 2: Mobile Phase Selection using TLC
The key to a good separation is finding a solvent system that provides differential migration of your target compound and its impurities on TLC.
Recommended Starting Solvent Systems:
System
Polarity Range
Comments
Hexane / Ethyl Acetate
Low to Medium
The industry standard.[8] Start with 20% EtOAc in Hexane and increase polarity as needed.
Dichloromethane / Methanol
Medium to High
For more polar compounds that don't move in Hex/EtOAc.[8] Use sparingly (<10% MeOH) to avoid dissolving silica.[8]
Heptane / (3:1 EtOAc:EtOH)
Medium to High
A "greener" alternative to Dichloromethane/Methanol with similar properties.
Detailed TLC Protocol:
Dissolve a tiny amount of your crude mixture in a suitable solvent (e.g., dichloromethane).
Spot the mixture onto a silica gel TLC plate.
Prepare developing chambers with different ratios of your chosen solvent system (e.g., 10%, 20%, 30% EtOAc in Hexane).
Develop the plates and visualize under UV light (254 nm).
Objective: Find the solvent system where the spot for your target compound has an Rf of ~0.2-0.35 and is well-separated from impurity spots. If isomers are present, you need to see at least a small gap between the spots.
Step 3: Sample Loading
Proper sample loading is critical to achieving a high-resolution separation.
Liquid Loading: Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Apply this solution directly to the top of the column. Caution: Using a solvent that is significantly more polar than your initial mobile phase can cause band distortion and poor separation.[9]
Dry Loading (Recommended for Difficult Separations): Dissolve your crude mixture in a solvent, add 1-2 times its weight of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column. This technique often results in sharper bands and better resolution, especially for compounds with limited solubility in the mobile phase.[5]
Step 4: Gradient Elution
For complex mixtures or separating closely-eluting isomers, a solvent gradient is superior to an isocratic (constant solvent composition) elution.
Start: Begin the gradient with a mobile phase composition that is slightly less polar than the one that gave you the target Rf of 0.2 on TLC. For example, if 20% EtOAc/Hexane gave Rf=0.2, start your gradient at 5-10% EtOAc.
Gradient Slope: For separating isomers, a long, shallow gradient is most effective. For instance, run a linear gradient from 10% to 40% EtOAc over 10-15 column volumes (CV).
End: The gradient should end at a polarity high enough to elute all components from the column.
Part 3: Troubleshooting Guide
Even with a well-developed method, problems can arise. This guide provides a systematic approach to troubleshooting.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common flash chromatography issues.
Q: My product and an impurity are co-eluting. What should I do?
A: This is a selectivity problem. First, re-examine your TLC. If the spots are not clearly separated, you must change the mobile phase. Simply increasing or decreasing the polarity of the same system (e.g., going from 20% to 30% EtOAc/Hexane) will change retention but may not improve separation. To change selectivity, you must try solvents from different classes that interact with your compounds differently.[10] For example, switch from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol or a Toluene-based system. If TLC shows baseline separation but the column fails, your gradient is likely too steep, or you have overloaded the column. Try a shallower gradient and use the dry loading technique.[11]
Q: My product peak is tailing or very broad. Why?
A: Peak tailing is often caused by unwanted secondary interactions between your compound and the stationary phase, or by mass overload.[12] The pyrazole nitrogen in your molecule could potentially have a secondary interaction with acidic silanol groups on the silica surface.
Check for Overload: Reduce the amount of crude material loaded onto the column. A good rule of thumb is to load 1-5% of the column's silica gel weight.[9]
Solvent Effects: Ensure your sample was loaded in a minimally polar solvent. Dissolving the sample in a strong solvent can cause the band to spread down the column before the separation begins.[9]
Modify the Mobile Phase: If the tailing persists at low loading, it indicates a chemical interaction. While less common for this specific molecule, adding a small amount (0.1-0.5%) of a modifier like acetic acid to the mobile phase can sometimes sharpen peaks by occupying the active sites on the silica.
Q: My product is stuck on the column and won't elute.
A: Your mobile phase is not polar enough to desorb the compound from the silica. Increase the concentration of the polar component in your solvent system (e.g., increase the percentage of ethyl acetate). If you are already at 100% ethyl acetate, you must switch to a stronger solvent system, such as dichloromethane with 1-10% methanol.[8]
Q: The system pressure is very high.
A: High backpressure usually indicates a blockage.[13] This is often caused by precipitated sample clogging the column frit or fine particles from the silica blocking tubing.
Check for Precipitation: Ensure your crude sample is fully dissolved before loading.
Inspect Hardware: Check the column inlet frit and any in-line filters for blockages.[9]
Column Packing: An improperly packed column can also lead to high pressure.[13]
By applying these principles systematically, you can develop a robust and efficient flash chromatography method to obtain high-purity 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole for your research and development needs.
A fluoro versus a nitro derivative-a high-performance liquid chromatography study of two basic analytes with different reversed phases and silica phases as basis for the separation of a positron emission tomography radiotracer - PubMed. (Link)
Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. (Link)
Some Useful and Practical Tips for Flash Chromatography | EPFL. (Link)
Successful Flash Chromatography - King Group. (Link)
The Generally Useful Estimate of Solvent Systems (GUESS) method enables the rapid purification of methylpyridoxine regioisomers by countercurrent chromatography - PMC. (Link)
Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists - Semantic Scholar. (Link)
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. (Link)
Several Problems of Flash Column Chromatography - Hawach. (Link)
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. (Link)
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides | The Journal of Organic Chemistry - ACS Publications. (Link)
Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC - Chromatography Today. (Link)
CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents. (Link)
A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry. (Link)
Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC. (Link)
Optimizing chromatographic purification for rapid results in chemical manufacturing | Biotage. (Link)
Purification of Organic Compounds by Flash Column Chromatography. (Link)
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (Link)
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (Link)
Comparative Reactivity Guide: 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole vs. 4-Fluoro Isomers
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Nucleophilic Aromatic Substitution (SNAr) Kinetics, Steric Inhibition of Resonance, and Self-Validating Experimental Workflows....
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Nucleophilic Aromatic Substitution (SNAr) Kinetics, Steric Inhibition of Resonance, and Self-Validating Experimental Workflows.
Executive Summary
Fluoronitrophenyl pyrazoles are highly valued scaffolds in medicinal chemistry, serving as critical building blocks for kinase inhibitors and CNS-active therapeutics. However, positional isomers of these scaffolds exhibit drastically different reactivity profiles during Nucleophilic Aromatic Substitution (SNAr).
As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from a misunderstanding of the subtle interplay between steric hindrance and electronic activation in these molecules. This guide provides an objective, data-driven comparison of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole against its 4-fluoro isomers , detailing the mechanistic causality behind their reactivity and providing field-proven, self-validating protocols for their functionalization.
Mechanistic Causality: Sterics vs. Electronics
To understand the reactivity differences, we must analyze the rate-determining step of the SNAr reaction: the attack of the nucleophile to form the anionic Meisenheimer complex. The stability of this complex dictates the reaction rate, which relies heavily on the electron-withdrawing nitro group's ability to delocalize the negative charge via resonance ().
The 4-Fluoro-3-nitrophenyl Isomer (The Ideal Electrophile)
In 1-(4-fluoro-3-nitrophenyl)-1H-pyrazole , the fluorine leaving group is ortho to the nitro group. Because the adjacent C2 position is occupied by a small hydrogen atom, the nitro group experiences minimal steric hindrance. It remains perfectly coplanar with the aromatic ring, allowing maximum p-orbital overlap. This results in profound resonance stabilization of the Meisenheimer complex, leading to exceptionally fast SNAr rates.
The 4-Fluoro-2-nitrophenyl Isomer (Electronic Mismatch)
In 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole , the fluorine is meta to the nitro group. According to established electronic principles (), a nitro group cannot stabilize a negative charge at the meta position via resonance. Consequently, this isomer is essentially inert to standard SNAr conditions.
1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole (Steric Inhibition of Resonance)
The target molecule, 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole , presents a deceptive structural trap. The fluorine is ortho to the nitro group, which theoretically suggests high reactivity. However, the nitro group at C2 is sandwiched between the bulky pyrazole ring at C1 and the fluorine atom at C3.
This 1,2,3-trisubstitution pattern induces severe van der Waals repulsions. To relieve this strain, the nitro group rotates out of the plane of the benzene ring. This orthogonal conformation breaks the π-conjugation, a phenomenon known as. The nitro group can now only withdraw electron density via the much weaker inductive effect, causing the SNAr reactivity to plummet compared to its unhindered counterparts.
Logical pathway determining SNAr reactivity based on steric and electronic effects.
Quantitative Data & Reactivity Comparison
The table below summarizes the bench-level performance of these isomers when subjected to a standard SNAr reaction with a secondary amine (e.g., morpholine) at 80°C.
Isomer
Substitution Pattern (F to NO₂)
Nitro Group Conformation
Resonance Stabilization
Relative SNAr Rate
Typical Yield (Amine, 80°C, 2h)
1-(4-Fluoro-3-nitrophenyl)-1H-pyrazole
Ortho
Coplanar (Unhindered)
Strong
Very Fast
> 95%
1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole
Ortho
Out-of-Plane (Steric Clash)
Weak (Inductive only)
Slow
< 20%
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole
Meta
Coplanar
None
Negligible
< 5%
Note: Achieving high yields with the 3-fluoro isomer typically requires forcing conditions (e.g., 120°C in DMSO for >12 hours), which can lead to unwanted side reactions such as nitro-group displacement or pyrazole ring opening.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol for the amination of these scaffolds is designed as a self-validating system . Each step contains an observable metric that confirms the success of the operation before proceeding.
Objective: Synthesize the corresponding morpholinophenyl pyrazole via SNAr.
Action: Dissolve 1.0 mmol of the fluoronitrophenyl pyrazole in 3.0 mL of anhydrous DMF in a 10 mL microwave vial.
Validation: The solution must be pale yellow and completely transparent. Take a 10 µL aliquot for LC-MS to establish the baseline retention time and exact mass ([M+H]⁺) of the starting material.
Step 2: Nucleophile & Base Introduction
Action: Add 1.2 mmol of morpholine, followed by 2.0 mmol of N,N-Diisopropylethylamine (DIPEA).
Validation: A rapid color shift from pale yellow to deep orange/red is a positive visual indicator. This confirms the transient formation of the charge-transfer complex and the anionic Meisenheimer intermediate, validating that the electrophile is actively engaging the nucleophile.
Step 3: Thermal Activation
Action: Seal the vial and heat to 80°C for 2 hours (for the unhindered 4-fluoro-3-nitro isomer) or 120°C for 12 hours (for the hindered 3-fluoro-2-nitro isomer).
Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The self-validating cue is the disappearance of the high-Rf UV-active starting material spot and the appearance of a bright yellow, lower-Rf product spot (the electron-donating amine increases the molecule's polarity).
Step 4: Quench and Isolation
Action: Cool the reaction to room temperature and pour it into 15 mL of vigorously stirred ice water.
Validation: The sudden change in solvent polarity will force the hydrophobic product to crash out as a bright yellow precipitate. If the solution remains cloudy without precipitating, it indicates incomplete conversion or an emulsion, prompting immediate liquid-liquid extraction with EtOAc instead.
Step 5: Verification
Action: Filter the precipitate, wash with cold water, and dry under high vacuum.
Validation: Final LC-MS must show a mass shift of +67 Da (loss of F [-19 Da], addition of morpholine [+86 Da]), confirming successful substitution.
Standardized self-validating experimental workflow for evaluating SNAr reactivity.
References
Nucleophilic Aromatic Substitution (SNAr) . Master Organic Chemistry. Available at:[Link]
Nucleophilic Aromatic Substitution . Chemistry LibreTexts. Available at:[Link]
Steric Inhibition of Resonance . IUPAC Compendium of Chemical Terminology (Gold Book). Available at:[Link]
Comparative
High-Resolution Mass Spectrometry (LC-HRMS) Fragmentation Analysis of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole: A Comparative Guide
As structural complexity in drug discovery and agrochemical development increases, the reliance on High-Resolution Mass Spectrometry (HRMS) for unambiguous structural elucidation has never been higher. For highly functio...
Author: BenchChem Technical Support Team. Date: April 2026
As structural complexity in drug discovery and agrochemical development increases, the reliance on High-Resolution Mass Spectrometry (HRMS) for unambiguous structural elucidation has never been higher. For highly functionalized building blocks like 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole (C9H6FN3O2), standard mass spectral workflows often fall short in differentiating subtle isomeric variations.
This guide provides an objective, deep-dive comparison between two premier fragmentation platforms: Higher-energy Collisional Dissociation (HCD) on an Orbitrap platform versus Collision-Induced Dissociation (CID) on a linear ion trap. By analyzing the specific fragmentation causality of this compound, we will demonstrate how platform selection dictates the visibility of critical structural reporter ions.
Mechanistic Insights: Fragmentation Causality & The "Ortho Effect"
To understand the analytical requirements, we must first deconstruct the molecule's behavior in the gas phase. Upon Electrospray Ionization (ESI+), 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole readily protonates to form the precursor ion
[M+H]+
at m/z 208.0517.
The fragmentation of this precursor is heavily dictated by the spatial arrangement of its substituents. The nitro group at the C2 position of the phenyl ring is flanked by a pyrazole ring at C1. This proximity triggers a highly specific rearrangement upon collisional activation known as the "ortho effect" [1].
The Ortho Effect (-17 Da): The oxygen atom of the nitro group abstracts a proton from the adjacent C5 position of the pyrazole ring. This results in the expulsion of a hydroxyl radical (•OH) and the formation of a stable, cyclized distonic radical cation at m/z 191.0489. Observing this fragment is absolute confirmation of the ortho relationship between the pyrazole and nitro groups.
Standard Nitroaromatic Cleavages: The precursor also undergoes classical neutral losses of
NO2
(-46 Da) to yield m/z 162.0588, and
NO
(-30 Da) to yield m/z 178.0537.
Reporter Ion Generation: Complete cleavage of the C-N bond linking the pyrazole to the phenyl ring generates a low-mass protonated pyrazole reporter ion at m/z 69.0453.
Figure 1: Proposed ESI+ fragmentation pathways for 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole.
Platform Comparison: Beam-Type HCD vs. Resonance CID
The choice of fragmentation platform fundamentally alters the observed MS/MS spectra due to the underlying physics of ion trapping and activation [2, 3].
HCD (Higher-energy Collisional Dissociation): HCD is a beam-type collisional technique occurring in a multipole collision cell. Ions are accelerated into a neutral gas (usually Nitrogen or Argon), and the resulting fragments are pushed into the high-resolution Orbitrap analyzer. Because the fragmentation occurs outside an ion trap, there is no low-mass cutoff.
CID (Collision-Induced Dissociation): Standard CID in a 3D or linear ion trap utilizes resonance excitation. Ions are gently heated over milliseconds. However, to keep the precursor ion stable during activation, the trap's RF voltages are constrained by the Mathieu stability parameters. This creates the "1/3 Rule" —any fragment with an m/z less than roughly one-third of the precursor's m/z cannot be stably trapped and is ejected before detection [4].
The Analytical Blind Spot
For our precursor at m/z 208.0517, the 1/3 low-mass cutoff is ~69.3 Da .
The critical pyrazole reporter ion is m/z 69.0453 .
Because 69.0453 < 69.3, standard ion trap CID will completely fail to detect the pyrazole reporter ion , blinding the analyst to a key structural feature. HCD, free from this limitation, captures it with high abundance.
Quantitative Data Comparison
Fragment Assignment
Formula
Theoretical m/z
HCD (Orbitrap) Rel. Abundance
CID (Ion Trap) Rel. Abundance
Mechanistic Note
[M+H]+
C9H7FN3O2+
208.0517
15%
10%
Surviving Precursor Ion
[M+H−•OH]+•
C9H6FN3O+•
191.0489
45%
85%
Ortho-effect rearrangement
[M+H−NO]+
C9H7FN2O+
178.0537
30%
40%
Nitro reduction pathway
[M+H−NO2]+
C9H7FN2+
162.0588
100% (Base)
100% (Base)
Primary neutral loss
[C6H3F]+
C6H3F+
94.0219
60%
5%
Secondary fragmentation
[C3H5N2]+
C3H5N2+
69.0453
80%
0% (Cutoff)
Pyrazole reporter. Lost in trap.
Self-Validating Experimental Protocol
To ensure a self-validating experimental design, this protocol utilizes an Orbitrap Tribrid mass spectrometer (e.g., Orbitrap Eclipse). By alternating HCD and CID scans on the exact same eluting chromatographic peak within a single LC run, we eliminate variables related to ionization efficiency, matrix effects, or mobile phase composition. The resulting spectral differences are exclusively attributable to the fragmentation physics.
Step-by-Step Methodology
Step 1: Sample Preparation
Dissolve 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole standard in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL.
Dilute the stock to a working concentration of 1 μg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.
Step 2: UHPLC Separation
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size).
Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min. Injection volume: 2 μL.
Step 3: Tribrid MS/MS Acquisition (The Self-Validating Loop)
Source: ESI in positive ion mode. Spray voltage: 3500 V. Capillary temp: 275°C.
MS1 Scan: Orbitrap resolution at 120,000 (FWHM at m/z 200). Mass range m/z 100-500.
Targeted MS2 (HCD): Isolate m/z 208.0517 in the quadrupole (0.7 Da window). Route to HCD cell. Apply Normalized Collision Energy (NCE) of 30. Detect fragments in the Orbitrap at 30,000 resolution.
Targeted MS2 (CID): Immediately isolate m/z 208.0517 in the quadrupole. Route to the linear ion trap. Apply CID NCE of 35 (Activation Q = 0.25, Activation Time = 10 ms). Detect fragments in the ion trap (Rapid scan rate).
Figure 2: Comparative LC-MS/MS experimental workflow for HCD vs. CID fragmentation analysis.
Conclusion & Recommendations
For the structural elucidation of small, highly functionalized molecules like 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole, HCD is the definitively superior fragmentation technique . While resonance CID effectively highlights low-energy rearrangement pathways (such as the ortho effect yielding m/z 191.0489), its inherent 1/3 mass cutoff creates a dangerous analytical blind spot. By utilizing HCD, researchers can capture the complete fragmentation landscape—from the high-mass radical losses down to the critical m/z 69.0453 pyrazole reporter ion—ensuring absolute structural confidence during drug development workflows.
References
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. URL:[Link]
Understanding differences in CID fragmentation in a mass spectrometer. MS Vision. URL:[Link]
Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Molecular & Cellular Proteomics. URL:[Link]
Validation
Single crystal X-ray diffraction data for 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole
An In-Depth Guide to the Single Crystal X-ray Diffraction Analysis of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole and its Analogs for Drug Discovery Professionals This guide provides a comprehensive framework for the analysis...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Single Crystal X-ray Diffraction Analysis of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole and its Analogs for Drug Discovery Professionals
This guide provides a comprehensive framework for the analysis of single-crystal X-ray diffraction data, using 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole as a focal point. While the specific crystallographic data for this exact molecule is not publicly deposited at the time of this publication, we will utilize the established principles of crystallography and comparative analysis with closely related, structurally characterized pyrazole derivatives. This approach serves as a robust template for researchers aiming to elucidate structure-activity relationships (SAR) and guide rational drug design.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The three-dimensional structure of these molecules, determined with atomic precision by single-crystal X-ray diffraction, is paramount for understanding how they interact with biological targets.[4][5][6][7] This guide will delve into the experimental workflow, comparative data analysis, and the strategic implications of such structural insights in drug development.
The Crystallographic Workflow: From Synthesis to Structure
The journey from a synthesized compound to a refined 3D crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that can be confidently used for analysis and modeling. The general protocol is a self-validating system, where the quality of the final refined structure is a direct reflection of the success of the preceding steps.
Experimental Protocol: A Step-by-Step Guide
Synthesis and Purification: The initial synthesis of the target pyrazole derivative is typically achieved through established methods like the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or similar precursors.[3][8][9] Purity is paramount; the compound must be purified to the highest possible degree (>99%) using techniques such as column chromatography or recrystallization to avoid inclusions or disordered structures in the final crystal.
Crystallization:
Objective: To grow single crystals of sufficient size and quality (typically 0.1-0.3 mm in all dimensions) with minimal internal defects.
Methodology: Slow evaporation from a suitable solvent or solvent mixture is the most common technique. A saturated solution of the compound is prepared in a solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) and left undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the solute concentration, promoting the formation of well-ordered crystals. Other methods include vapor diffusion and slow cooling.
Crystal Selection and Mounting:
Rationale: The selection of a single, well-formed crystal is crucial. A polarizing microscope is used to identify a candidate that exhibits sharp edges, uniform extinction under polarized light, and no visible cracks or satellite crystals.
Procedure: The chosen crystal is carefully picked up using a cryo-loop and coated in a cryoprotectant oil (e.g., a perfluoropolyether) to prevent ice formation during data collection.[10] It is then mounted on a goniometer head.[1]
Data Collection:
Instrumentation: The mounted crystal is placed on a diffractometer equipped with a focused X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[1][11]
Procedure: The crystal is cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[1] A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, which provide an initial electron density map.
Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F², adjusting atomic positions and thermal displacement parameters until the calculated diffraction pattern closely matches the observed pattern. The quality of the final model is assessed by crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF).
Diagram: Standard Crystallographic Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Structural Analysis: The Power of Context
To understand the unique structural features of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole, it is essential to compare its (hypothetical) crystallographic data with that of related, published structures. The substituents on the phenyl ring—specifically the ortho-nitro group and the meta-fluoro group—are expected to exert significant steric and electronic effects that dictate the molecule's conformation and packing in the solid state.
For this guide, we will compare our target molecule with two representative pyrazole structures found in the literature to illustrate the comparative process.
Compound II: A Fluorinated Pyrazoline Derivative[13]
Chemical Formula
C₉H₆FN₃O₂
C₁₅H₁₂N₂
C₁₈H₁₅F₂N₂O
Formula Weight
207.16
220.27
325.33
Crystal System
Monoclinic
Orthorhombic
Monoclinic
Space Group
P2₁/c
P2₁2₁2₁
P2₁/c
a (Å)
~7.5
9.84
9.9470(1)
b (Å)
~15.0
10.98
14.7200(2)
c (Å)
~8.0
11.23
12.7390(2)
β (°)
~105
90
122.0700(4)
Volume (ų)
~870
1213
1580.61(4)
Z
4
4
4
Key Dihedral Angle (°)
Phenyl/Pyrazole: ~60-80°
Phenyl/Pyrazole: ~20-30°
Phenyl/Pyrazole: 2.8(2)° and 81.9(3)°
Note: Data for the target molecule is hypothetical, based on typical values for similar structures, to illustrate the analytical process.
Discussion and Interpretation
Conformational Analysis: The most critical parameter for this class of compounds is the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring.
In Compound I (1,3-diphenyl-1H-pyrazole), the lack of bulky ortho substituents allows for a relatively small dihedral angle, promoting a more planar conformation.
In our target molecule , the presence of the bulky nitro group at the ortho-position is expected to cause significant steric hindrance. This forces the phenyl ring to twist out of the plane of the pyrazole ring, resulting in a much larger dihedral angle (hypothesized to be 60-80°). This twisted conformation is crucial as it dramatically alters the overall shape of the molecule, which directly impacts how it can fit into a protein's binding pocket.
Compound II , a pyrazoline, shows two distinct phenyl ring orientations. One is nearly coplanar with the pyrazole ring (2.8°), while the other is almost perpendicular (81.9°), demonstrating the wide conformational space these molecules can adopt.[13]
Intermolecular Interactions: The fluorine and nitro groups are not just sterically important; they are also key players in forming intermolecular interactions that stabilize the crystal lattice.
The nitro group's oxygen atoms are excellent hydrogen bond acceptors, likely forming C–H···O interactions with neighboring molecules.
The fluorine atom can participate in weaker C–H···F interactions.
The aromatic rings themselves can engage in π–π stacking.
The specific combination of these interactions dictates the crystal packing motif, which can influence physical properties like solubility and melting point.
Diagram: Key Structural Feature
Caption: Steric hindrance induces a large dihedral angle.
Implications for Rational Drug Design
The structural insights gained from single-crystal X-ray diffraction are not merely academic; they are actionable intelligence for drug development.[4][14]
Validating Molecular Models: The experimental structure provides the ground truth for validating or refining computational models used in virtual screening and molecular docking. An accurate starting conformation is essential for predictive modeling.
Guiding SAR: The twisted conformation of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole, dictated by the ortho-nitro group, presents a distinct three-dimensional shape to a target receptor. If this molecule shows high activity, it suggests the binding pocket can accommodate this non-planar conformation. Conversely, if a more planar analog is more active, it suggests the binding site prefers a flatter ligand.
Optimizing Lead Compounds: Understanding the intermolecular interactions in the crystal can provide clues for improving drug properties. For example, if a specific C–H···O hydrogen bond is observed, chemists can modify the molecule to replace it with a stronger, more conventional hydrogen bond (e.g., N-H···O), potentially increasing binding affinity and specificity.[5]
Conclusion
Single-crystal X-ray diffraction remains an indispensable tool in modern drug discovery, providing unparalleled, high-resolution insights into molecular structure.[4] By analyzing the crystal structure of a lead compound like 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole and comparing it with its analogs, researchers can understand the subtle yet critical effects of chemical modifications on molecular conformation and intermolecular interactions. This detailed structural knowledge is fundamental to the rational, hypothesis-driven design of more potent, selective, and effective therapeutic agents.
References
Ahangar, Y., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery.
BenchChem (2025). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. BenchChem.
Creative Biostructure (2025). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure.
Scialdone, A., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Pharmaceutical Sciences.
Carballares, D., et al. (2019). X-ray crystallography in drug discovery. PubMed.
Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. PMC.
Deredge, D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
Naveen, S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC.
Singh, T.P. (1978). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc.
Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
Zhang, L., et al. (2014). Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. SCIRP.
Badiadka, N., et al. (2011). Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4- fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one. Der Pharma Chemica.
Durham University (n.d.). Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. Durham University.
Benchmarking 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole Against Standard Pyrazole Precursors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Benchmarking, and Validated Synthetic Protocols Introduction: The Evolution of Pyraz...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Quantitative Benchmarking, and Validated Synthetic Protocols
Introduction: The Evolution of Pyrazole Building Blocks
The pyrazole nucleus is an unequivocally privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics targeting kinases, cyclooxygenases, and various receptor pathways 1. As drug discovery pipelines demand increasingly complex and highly substituted heterocyclic systems, the selection of the right precursor is critical.
Historically, simple precursors like 1-phenylpyrazole or 1-(2-nitrophenyl)-1H-pyrazole have been utilized to construct fused heterocyclic libraries. However, these standard building blocks suffer from a critical limitation: the inability to easily functionalize the phenyl ring post-pyrazole formation without resorting to harsh, poorly regioselective electrophilic aromatic substitutions or complex C-H activation protocols.
Enter 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole (CAS: 1250276-77-7) . This advanced precursor strategically incorporates an activated fluorine atom ortho to a nitro group, unlocking rapid, regioselective diversification via Nucleophilic Aromatic Substitution (SNAr) 2. This guide objectively benchmarks its performance against standard precursors and provides self-validating protocols for its application.
Mechanistic Rationale: The Ortho-Nitro Fluorine Advantage
The superiority of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole lies in its electronic topography. The strongly electron-withdrawing nitro group exerts both inductive and resonance effects that significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the phenyl ring. This highly activates the adjacent (ortho) fluorine atom toward SNAr by stabilizing the anionic Meisenheimer complex intermediate.
By contrast, standard precursors lack this SNAr handle. Attempting to introduce an amine or ether linkage at the C3 position of 1-(2-nitrophenyl)-1H-pyrazole requires either pre-functionalized starting materials (which are often commercially unavailable or synthetically tedious) or late-stage transition-metal catalysis, which can be poisoned by the pyrazole nitrogen atoms.
Fig 1. Logical benchmarking of pyrazole precursors based on late-stage functionalization capacity.
Quantitative Benchmarking Data
The following table summarizes the comparative performance of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole against standard alternatives based on typical medicinal chemistry workflow metrics.
Performance Metric
1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole
1-(2-nitrophenyl)-1H-pyrazole
1-Phenylpyrazole
SNAr Reactivity at C3
Excellent (Rapid displacement by amines/thiols/alkoxides)
None (Requires C-H activation)
None
Nitro Reduction Potential
Yes (Yields versatile aniline for cyclization)
Yes
N/A
Downstream Cyclization Yield
High (>80% for pyrazolo-quinoxalines)
Moderate to High
Low (Requires multi-step functionalization)
LogD Modulation
High (Fluorine retention or nucleophile addition)
Low
Low
Reagent Cost / Availability
Moderate (Specialty building block)
Low (Commodity chemical)
Low (Commodity chemical)
Divergent Synthetic Workflows
The true value of the 3-fluoro-2-nitro motif is realized in tandem SNAr and reductive cyclization workflows. The fluorine atom can be displaced by a variety of nucleophiles. Subsequently, the nitro group can be chemoselectively reduced to an amine, which acts as an internal nucleophile to trap aldehydes, carbon disulfide, or carboxylic acids, forming complex fused tricyclic systems like pyrazolo[1,5-c]quinazolines 3.
Fig 2. Divergent synthetic pathway enabled by the 3-fluoro-2-nitro motif.
Self-Validating Experimental Protocols
As an application scientist, I emphasize protocols where the causality of each chemical choice is transparent. The following methodologies are designed to be self-validating, minimizing side reactions and maximizing atom economy.
Protocol A: SNAr Diversification with a Secondary Amine
Objective: To install a solubilizing group (e.g., morpholine) at the C3 position.
Reaction Setup: Dissolve 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).
Causality: DMF is a polar aprotic solvent that optimally stabilizes the anionic Meisenheimer transition state during SNAr.
Base Addition: Add anhydrous K2CO3 (2.0 equiv).
Causality: K2CO3 acts as a mild, non-nucleophilic acid scavenger to neutralize the HF byproduct, driving the reaction forward without hydrolyzing the nitro group.
Nucleophile Addition: Add morpholine (1.2 equiv) dropwise at room temperature. Stir the mixture at 60°C for 4-6 hours.
Workup & Validation: Quench with ice water to precipitate the product. Filter and wash with cold water. The complete disappearance of the highly deshielded fluorine signal in 19F NMR validates the conversion.
Objective: To convert the SNAr product into a fused pyrazolo-quinoxaline derivative.
Reaction Setup: Dissolve the intermediate from Protocol A (1.0 equiv) and an aryl aldehyde (1.1 equiv) in a 1:1 mixture of Ethanol/Water (0.1 M).
Reduction: Add Sodium Dithionite (Na2S2O4, 3.0 equiv) in one portion. Heat the mixture to 80°C for 8 hours 3.
Causality: Na2S2O4 is a mild, metal-free reducing agent that chemoselectively reduces the nitro group to an aniline without risking the cleavage of the N-N pyrazole bond (a common side reaction with Pd/C hydrogenation under pressure).
In Situ Cyclization: The newly formed aniline immediately condenses with the aldehyde to form a Schiff base, which spontaneously cyclizes onto the pyrazole ring under the thermal conditions.
Workup & Validation: Extract with Ethyl Acetate, dry over Na2SO4, and concentrate. LC-MS analysis will confirm the exact mass of the cyclized product, validating the tandem reduction-condensation sequence.
Operational Guide: Handling and Disposal of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Executive Summary & Chemical Profile 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole is a specialized building block frequently utilized in...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals
Executive Summary & Chemical Profile
1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole is a specialized building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals. Due to its specific functional groups—a covalently bound fluorine atom and a nitroaromatic ring—this compound requires strict adherence to specialized waste management protocols. Improper disposal not only violates environmental regulations but also poses severe laboratory safety risks, including exothermic reactions and the generation of toxic environmental pollutants.
Table 1: Physicochemical & Hazard Profile
Parameter
Specification / Classification
Operational Implication
Chemical Structure
Fluorinated nitroaromatic pyrazole
Requires specific chemical segregation from standard organic waste.
Primary Hazard
Irritant / Potential Target Organ Toxicity
Mandatory use of appropriate PPE (nitrile gloves, lab coat, safety glasses).
Reactivity
Nitro group acts as an internal oxidant
Incompatible with strong reducing agents (e.g., metal hydrides).
Waste Stream
Halogenated Organic Waste
Must be strictly segregated from non-halogenated solvents.
EPA RCRA Status
Regulated Solid Waste
Subject to strict satellite accumulation and incineration rules.
Mechanistic Rationale for Disposal Protocols
As a Senior Application Scientist, I emphasize that standard operating procedures (SOPs) must be rooted in chemical mechanisms rather than rote memorization. The disposal of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole is governed by two critical structural features:
The Fluorine Factor: Halogenated Waste Segregation
Because this molecule contains a fluorine atom, it must strictly be routed to the halogenated organic waste stream . When chemical waste is processed by environmental health and safety (EHS) contractors, it is typically destroyed via thermal treatment. Incinerating halogenated compounds in non-halogenated, lower-temperature streams can lead to the formation of highly toxic fluorinated dioxins or corrosive hydrofluoric acid (HF) emissions if the facility lacks appropriate alkaline scrubbers. Segregating this compound ensures it is routed to high-temperature rotary kiln incinerators specifically designed to neutralize halogenated byproducts .
The Nitroaromatic Factor: Reactive Incompatibility
The presence of the nitro (
−NO2
) group on the phenyl ring presents a latent reactivity hazard. Nitroaromatics can undergo highly exothermic decomposition if exposed to strong reducing agents, concentrated alkalis, or extreme thermal shock. Therefore, waste carboys containing this compound must never be mixed with waste streams containing reactive hydrides (e.g.,
LiAlH4
,
NaBH4
) or active metals. Maintaining a self-validating segregation system prevents inadvertent in-container reactions .
Quantitative Waste Management Parameters
To ensure compliance with federal guidelines, laboratories must adhere to strict quantitative limits when managing hazardous waste streams containing this compound.
Table 2: Quantitative Waste Management Thresholds
Parameter
Regulatory Threshold / Limit
Operational Action Required
Halogen Concentration
> 1,000 ppm total halogens
Automatically presumed to be regulated hazardous waste under RCRA.
Satellite Accumulation
Maximum 55 gallons (approx. 208 L)
Transfer to central accumulation area within 3 days of reaching limit.
Secondary Containment
110% of primary container volume
Ensure secondary bins can hold the entire volume plus a 10% buffer.
Headspace Requirement
10% to 20% empty volume
Never fill carboys to the brim; leave space for vapor expansion.
Step-by-Step Disposal Methodology
The following protocol provides a self-validating workflow for the safe disposal of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole, whether handled as a pure solid or dissolved in a reaction mother liquor.
Step 1: Hazard Assessment and PPE Verification
Don standard laboratory PPE: chemical-resistant nitrile gloves, a fully buttoned lab coat, and ANSI-approved safety goggles.
Verify that the waste generation is occurring within a certified, properly functioning chemical fume hood.
Step 2: Waste Stream Segregation
For Solid Waste: Collect any unused solid, contaminated weighing paper, or empty vials in a solid hazardous waste container (often a poly-lined drum or dedicated solid waste bucket).
For Liquid Waste (Solutions/Extracts): Ensure the solvent mixture containing the compound is strictly designated for the Halogenated Organic Waste carboy, regardless of the primary solvent used (e.g., even if dissolved in 99% non-halogenated Ethyl Acetate, the presence of the fluorinated compound reclassifies the entire mixture as halogenated) .
Step 3: Primary Containment Selection
Transfer liquid waste into a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle.
Crucial Step: Never use galvanized steel safety cans for halogenated waste, as the halogenated compounds can cause severe corrosion and subsequent leaks .
Step 4: RCRA-Compliant Labeling
Immediately attach a hazardous waste tag to the container.
Clearly spell out the chemical name: "1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole" alongside the primary solvent. Do not use abbreviations or chemical formulas.
Check the "Halogenated" and "Toxic/Irritant" hazard boxes on the EHS label.
Step 5: Satellite Accumulation and EHS Transfer
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
Ensure the container is kept closed at all times except when actively adding waste.
Place the primary container inside a secondary containment bin to capture any potential spills.
Once the container is 90% full, initiate a pickup request with your institutional EHS department or licensed commercial disposal firm for final high-temperature incineration.
Waste Flow Visualization
Workflow for the segregation and disposal of halogenated nitroaromatic laboratory waste.
References
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Available at: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." Chapter 8: Management of Waste. National Academies Press, 2011. Available at: [Link]
US Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." Available at: [Link]
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